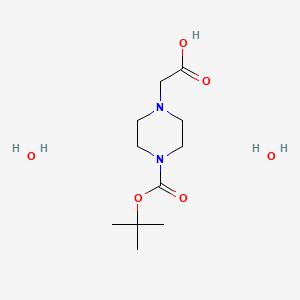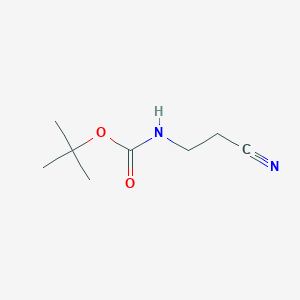
4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione
Overview
Description
4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione is a fluorinated β-diketone compound. It is known for its unique chemical properties, particularly its high electronegativity and stability due to the presence of multiple fluorine atoms. This compound is often used in coordination chemistry and materials science due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with acetophenone in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C6H5COCH3+C3F7COCl→C6H5COC(CF3)2CH3+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as europium and samarium.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts and solvents like ethanol.
Substitution Reactions: Require nucleophiles such as amines or thiols.
Reduction Reactions: Use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Coordination Reactions: Metal complexes such as [Ln(PyrC₃F₇)₃(EtOH)₂] where Ln is a lanthanide metal.
Substitution Reactions: Substituted derivatives depending on the nucleophile used.
Reduction Reactions: Corresponding alcohols.
Scientific Research Applications
4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Materials Science: Employed in the synthesis of luminescent materials and as a precursor for fluorinated polymers.
Biology and Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique luminescent properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione primarily involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing capability of the compound, making it an excellent ligand for metal coordination. This property is exploited in various applications, including luminescent materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl): Similar structure but with a thienyl group instead of a phenyl group.
4,4′′-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4′-sulfonyl chloride: A more complex structure with additional functional groups.
Uniqueness
4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione is unique due to its high fluorine content and stability, making it particularly useful in forming stable metal complexes and in applications requiring high-performance materials.
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-phenylhexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F7O2/c13-10(14,11(15,16)12(17,18)19)9(21)6-8(20)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYZQPXURIQQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382160 | |
| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53580-21-5 | |
| Record name | 4,4,5,5,6,6,6-Heptafluoro-1-phenylhexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


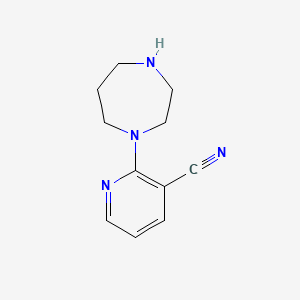
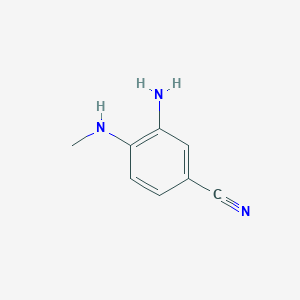
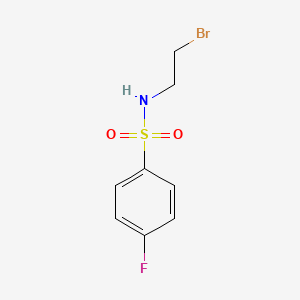
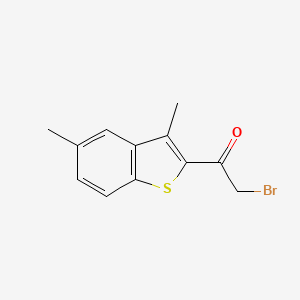

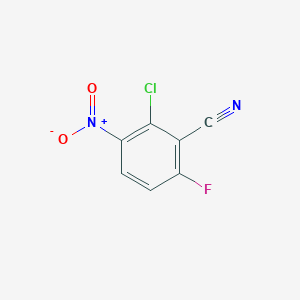
![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)

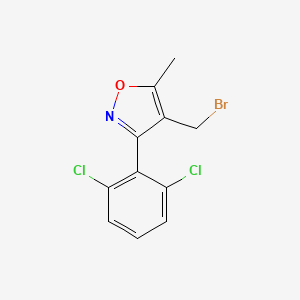
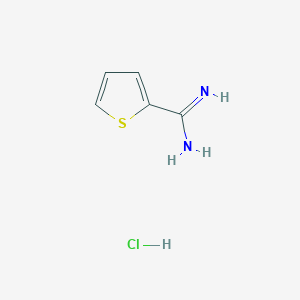
![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)
